(+)-Cycloazocine
CAS No.:
Cat. No.: VC18526998
Molecular Formula: C17H23NO
Molecular Weight: 257.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H23NO |
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Molecular Weight | 257.37 g/mol |
IUPAC Name | (1S,9S,13S)-10-(cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
Standard InChI | InChI=1S/C17H23NO/c1-11-15-6-7-18(10-12-2-3-12)17(11)8-13-4-5-14(19)9-16(13)15/h4-5,9,11-12,15,17,19H,2-3,6-8,10H2,1H3/t11-,15-,17-/m0/s1 |
Standard InChI Key | XWFDYGTVEQDYDK-KCTSRDHCSA-N |
Isomeric SMILES | C[C@H]1[C@@H]2CCN([C@H]1CC3=C2C=C(C=C3)O)CC4CC4 |
Canonical SMILES | CC1C2CCN(C1CC3=C2C=C(C=C3)O)CC4CC4 |
Introduction
Chemical Identity and Structural Characteristics
(+)-Cycloazocine, systematically named (5R,9R,13S)-3-cyclopropylmethyl-4,5-epoxy-6,14-ethanomorphinan-7-ol, belongs to the benzomorphan class of opioids. Its molecular formula is C₁₉H₂₅NO₂, with a molecular weight of 299.41 g/mol. The compound’s structure features a rigid pentacyclic framework, including a cyclopropane ring fused to the morphinan core, which confers unique conformational stability and receptor interaction profiles .
Key Structural Features:
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Stereochemistry: The (+)-enantiomer’s (5R,9R,13S) configuration is critical for its selective binding to κ-opioid receptors (KOR).
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Functional Groups: A phenolic hydroxyl group at position 7 and a cyclopropylmethyl substituent at position 3 modulate receptor affinity and efficacy.
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Lipophilicity: The cyclopropane ring enhances lipid solubility, influencing blood-brain barrier permeability and pharmacokinetics.
Table 1: Physicochemical Properties of (+)-Cycloazocine
Property | Value |
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Molecular Formula | C₁₉H₂₅NO₂ |
Molecular Weight | 299.41 g/mol |
Melting Point | 220–222°C (decomposes) |
Solubility | Slightly soluble in water; soluble in ethanol, DMSO |
logP (Octanol-Water) | 3.2 |
Pharmacological Profile and Mechanism of Action
(+)-Cycloazocine is a mixed-action opioid receptor ligand, demonstrating partial agonist activity at κ-opioid receptors (KOR) and antagonist activity at μ-opioid receptors (MOR). This dual functionality underpins its unique psychopharmacological effects and therapeutic potential.
Receptor Binding Affinities :
Receptor Type | Ki (nM) | Functional Activity |
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κ-Opioid (KOR) | 0.8 | Partial Agonist |
μ-Opioid (MOR) | 12.4 | Antagonist |
δ-Opioid (DOR) | 45.7 | Negligible |
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κ-Opioid Agonism: Activation of KOR in the mesolimbic dopamine system mediates dysphoric and psychotomimetic effects, distinguishing it from MOR-preferring opioids.
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μ-Opioid Antagonism: Antagonism at MOR blocks euphoric effects of opioids like morphine, reducing abuse liability.
Neuropharmacological Effects:
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Analgesia: KOR-mediated spinal analgesia with reduced respiratory depression compared to MOR agonists.
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Psychotomimetic Effects: Dose-dependent hallucinations and dissociative states, attributed to KOR activation in cortical regions.
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Anti-Addictive Potential: MOR antagonism mitigates reward pathways, explored for opioid and cocaine dependence treatment.
Therapeutic Applications and Clinical Studies
Historical Use in Substance Use Disorders
In the 1960s–1980s, (+)-Cycloazocine was investigated for opioid addiction management. Early clinical trials demonstrated its ability to:
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Attenuate morphine withdrawal symptoms via KOR partial agonism .
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Reduce cocaine self-administration in primate models through dopamine modulation .
Study Population | Dose (mg/day) | Outcome | Reference |
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Opioid-Dependent | 2–4 | Reduced withdrawal severity (60% efficacy) | |
Cocaine Users | 1–2 | 40% reduction in craving |
Psychiatric Applications
(+)-Cycloazocine’s psychotomimetic effects spurred interest in modeling schizophrenia. Studies in the 1970s showed:
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Induction of positive symptoms (e.g., hallucinations) via KOR-mediated glutamate release in the prefrontal cortex .
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NMDA receptor modulation, suggesting utility in studying psychosis pathways .
Recent Research and Future Directions
Molecular Pharmacology Advances
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Biased Signaling: (+)-Cycloazocine preferentially activates β-arrestin pathways over G-protein coupling, influencing side effect profiles .
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Crystal Structure Analysis: Cryo-EM studies (2023) resolved KOR-(+)-Cycloazocine interactions, identifying key residues (Glu297, Tyr139) for ligand docking .
Therapeutic Innovations
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